1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
CAS No.: 35120-12-8
Cat. No.: VC8414669
Molecular Formula: C5H8O2S
Molecular Weight: 132.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35120-12-8 |
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Molecular Formula | C5H8O2S |
Molecular Weight | 132.18 g/mol |
IUPAC Name | 1-methylsulfanylcyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) |
Standard InChI Key | CZDQABULEQWLGA-UHFFFAOYSA-N |
SMILES | CSC1(CC1)C(=O)O |
Canonical SMILES | CSC1(CC1)C(=O)O |
Introduction
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid functional group and a methylsulfanyl substituent. This compound is characterized by its unique three-membered cyclopropane ring, which contributes to its distinct chemical properties and biological activities. The presence of the methylsulfanyl group enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through various organic chemistry methods. These typically involve the formation of the cyclopropane ring followed by the introduction of the methylsulfanyl and carboxylic acid groups. Specific methods may include:
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Cycloaddition reactions to form the cyclopropane core.
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Nucleophilic substitution to introduce the methylsulfanyl group.
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Oxidation or hydrolysis to form the carboxylic acid.
Biological Activities
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid and similar cyclopropane derivatives have been studied for their potential biological activities. These compounds may exhibit:
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Antimicrobial properties by inhibiting enzymes involved in bacterial metabolism.
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Anticancer activities through mechanisms such as disrupting microtubule dynamics, similar to epothilones.
Research Findings
Compound Name | Structure Features | Unique Properties |
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid | Cyclopropane ring with methylsulfanyl and carboxylic acid groups | Potential antimicrobial and anticancer activities |
Cyclopropanecarboxylic acid | Simple cyclopropane ring with carboxylic acid | Used as a building block in organic synthesis |
Epothilone B | Cyclohexene core with epoxide | Potent anticancer activity; disrupts microtubules |
Applications and Future Directions
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has potential applications in pharmaceutical research due to its unique structure and biological activities. Future studies should focus on:
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Pharmacological evaluation to determine its efficacy and safety.
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Synthetic optimization to improve yield and purity.
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Biological target identification to understand its mechanisms of action.
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